1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-nitrobenzene
Description
1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-nitrobenzene is a fluorinated aromatic compound characterized by a nitro group (-NO₂) at the para position and a 2-bromo-1,1,2,2-tetrafluoroethoxy (-O-CF₂BrCF₂) substituent at the ortho position of the benzene ring. While direct literature on its synthesis is sparse, its preparation likely involves nucleophilic substitution of 4-nitrophenol with 1,2-dibromo-1,1,2,2-tetrafluoroethane in the presence of a base, analogous to methods described for related compounds .
Properties
IUPAC Name |
1-(2-bromo-1,1,2,2-tetrafluoroethoxy)-4-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF4NO3/c9-7(10,11)8(12,13)17-6-3-1-5(2-4-6)14(15)16/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZLAKZHPLUEBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(C(F)(F)Br)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF4NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-nitrobenzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-bromo-1,1,2,2-tetrafluoroethanol and 4-nitrophenol.
Reaction Conditions: The reaction between 2-bromo-1,1,2,2-tetrafluoroethanol and 4-nitrophenol is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Industrial Production: On an industrial scale, the reaction conditions are optimized for higher yields and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Scientific Research Applications
1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-nitrobenzene involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may affect various biochemical pathways, including those involved in oxidative stress, inflammation, and cell signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogues include halogenated and fluorinated benzene derivatives with varying substituents (Table 1). Key comparisons are based on substituent electronic effects, molecular weight, and applications.
Table 1: Comparison of 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-nitrobenzene with Similar Compounds
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups :
- The nitro group in the main compound enhances electrophilic substitution reactivity compared to methoxy (-OCH₃) derivatives like 2-(2-bromo-1,1,2,2-tetrafluoroethoxy)anisole. This makes it more reactive in nucleophilic aromatic substitution (NAS) reactions .
- In contrast, urea-containing derivatives (e.g., hexaflumuron) leverage hydrogen-bonding interactions for biological activity, targeting insect chitin synthesis .
Molecular Weight and Polarity: The nitro group increases molecular polarity and boiling point compared to non-polar halogenated counterparts (e.g., 1-bromo-4-(tetrafluoroethoxy)benzene, MW 273.98) .
Biological Activity
Chemical Structure and Properties
- Chemical Formula : CHBrFNO
- Molecular Weight : 318.02 g/mol
- CAS Number : 83015-30-9
The presence of bromine and multiple fluorine atoms in the structure contributes to its unique chemical properties, which can influence its biological interactions.
Anticancer Properties
Recent studies have explored the anticancer potential of nitroaromatic compounds, including derivatives similar to 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-nitrobenzene. For instance:
- Inhibition of Tumor Cell Proliferation : Compounds with nitro groups have shown significant cytotoxicity against various cancer cell lines. A study reported that certain nitro-substituted benzene derivatives exhibited IC values in the low micromolar range against A431 human epidermoid carcinoma cells .
The mechanisms through which these compounds exert their biological effects are often linked to:
- DNA Intercalation : Nitroaromatic compounds can intercalate into DNA, disrupting replication and transcription processes. This mechanism has been observed in related compounds where DNA binding affinities correlate with anticancer activity .
- Topoisomerase Inhibition : Some studies indicate that these compounds may inhibit topoisomerase II, an enzyme critical for DNA replication and repair. The inhibition of this enzyme can lead to increased DNA damage in rapidly dividing cancer cells .
Antimicrobial Activity
Fluorinated compounds are also known for their antimicrobial properties. Preliminary research suggests that 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-nitrobenzene may exhibit activity against certain bacterial strains due to its unique electronic properties imparted by fluorine substituents.
Synthetic Routes
The synthesis of 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-nitrobenzene typically involves multi-step processes starting from simpler aromatic precursors. Key steps include:
- Bromination : Introduction of the bromine atom via electrophilic aromatic substitution.
- Fluorination : Utilization of fluorinating agents to introduce fluorine atoms at strategic positions on the benzene ring.
- Nitration : The final step involves nitration to introduce the nitro group at the para position relative to the bromine substituent.
Characterization Techniques
Characterization of synthesized compounds is performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the structure and purity.
- Mass Spectrometry (MS) : To determine molecular weight and confirm identity.
- X-Ray Crystallography : To elucidate the three-dimensional structure of the compound .
Case Study 1: Anticancer Activity Assessment
A study evaluated a series of nitro-substituted benzene derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that compounds with similar structures to 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-nitrobenzene showed promising results with IC values ranging from 0.29 to 0.90 µM against HepG2 liver cancer cells .
Case Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial potential of fluorinated aromatic compounds. The study found that certain derivatives demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial activity linked to their structural features .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-nitrobenzene, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzene ring. A plausible route is:
- Step 1 : Introduce the nitro group via nitration of 1-(1,1,2,2-tetrafluoroethoxy)benzene using mixed acids (HNO₃/H₂SO₄) at 0–5°C to control regioselectivity .
- Step 2 : Bromination at the ortho position of the ethoxy group using Br₂ in the presence of FeBr₃ as a catalyst (40–60°C, anhydrous conditions) .
- Optimization : Yield improvements (70–85%) are achieved by slow addition of bromine and post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and CF₂/CF₃ splitting patterns (δ 110–120 ppm in ¹⁹F NMR) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 331.94 for C₈H₅BrF₄NO₃) and isotopic patterns for bromine .
- FT-IR : Detect nitro group vibrations (~1520 cm⁻¹, asymmetric stretch) and C-Br bonds (~550 cm⁻¹) .
Advanced Research Questions
Q. How does the electron-withdrawing nitro group influence the reactivity of the bromine substituent in cross-coupling reactions?
- Methodological Answer : The nitro group meta to bromine enhances electrophilicity, facilitating Pd-catalyzed couplings (e.g., Suzuki-Miyaura). For example:
- Use Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), and arylboronic acids in THF/H₂O (80°C, 12 h) to achieve 75–90% yields .
- Caution : Steric hindrance from the tetrafluoroethoxy group may require ligand optimization (e.g., XPhos) .
Q. What are the stability challenges of this compound under acidic or basic conditions, and how can degradation be minimized?
- Methodological Answer :
- Acidic Conditions : The nitro group is stable, but the tetrafluoroethoxy chain may hydrolyze at pH < 2. Use buffered solutions (pH 4–7) for reactions .
- Basic Conditions : Avoid strong bases (e.g., NaOH) to prevent elimination of Br⁻. Opt for mild bases like NaHCO₃ in polar aprotic solvents (DMF, DMSO) .
- Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation .
Q. How can researchers resolve contradictions in regioselectivity during nitration or bromination steps?
- Methodological Answer :
- Nitration : Competing para/meta products arise due to directing effects of the tetrafluoroethoxy group. Use low temperatures (0°C) and dilute HNO₃ to favor para substitution (85% selectivity) .
- Bromination : FeBr₃ vs. AlBr₃ catalysts affect ortho/para ratios. FeBr₃ at 50°C yields >90% ortho-brominated product .
- Analytical Validation : Monitor reaction progress with TLC (Rf = 0.3 in 7:3 hexane/EtOAc) and HPLC (C18 column, acetonitrile/water gradient) .
Q. What methodologies are suitable for evaluating biological interactions of this compound, such as enzyme inhibition?
- Methodological Answer :
- Enzyme Assays : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. IC₅₀ values are determined via fluorescence quenching (λex/λem = 340/450 nm) .
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., nitroreductases), focusing on halogen bonding with the bromine atom .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
